molecular formula C9H10N2O4 B14742111 4-(Glycylamino)-2-hydroxybenzoic acid CAS No. 6625-95-2

4-(Glycylamino)-2-hydroxybenzoic acid

Cat. No.: B14742111
CAS No.: 6625-95-2
M. Wt: 210.19 g/mol
InChI Key: YKEARIMXCXCQAE-UHFFFAOYSA-N
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Description

4-(Glycylamino)-2-hydroxybenzoic acid is a compound that combines the structural features of glycine and salicylic acid It is characterized by the presence of a glycylamino group attached to the benzene ring of salicylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Glycylamino)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with salicylic acid and glycine.

    Formation of Glycylamino Group: The carboxyl group of glycine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated glycine is then coupled with the hydroxyl group of salicylic acid to form the desired product.

The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions to avoid decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Glycylamino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

4-(Glycylamino)-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Glycylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic Acid: Similar structure but lacks the glycylamino group.

    Salicylic Acid: Similar structure but lacks the glycylamino group.

    Glycine: Simple amino acid without the aromatic ring.

Uniqueness

4-(Glycylamino)-2-hydroxybenzoic acid is unique due to the presence of both the glycylamino group and the hydroxyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

6625-95-2

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

4-[(2-aminoacetyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C9H10N2O4/c10-4-8(13)11-5-1-2-6(9(14)15)7(12)3-5/h1-3,12H,4,10H2,(H,11,13)(H,14,15)

InChI Key

YKEARIMXCXCQAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN)O)C(=O)O

Origin of Product

United States

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